molecular formula C12H10O2S B2684054 3-(4-methylphenyl)thiophene-2-carboxylic Acid CAS No. 91368-47-7

3-(4-methylphenyl)thiophene-2-carboxylic Acid

Cat. No.: B2684054
CAS No.: 91368-47-7
M. Wt: 218.27
InChI Key: GCEHBBDKPSCJCF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carboxylic acid group and a 4-methylphenyl substituent.

Preparation Methods

The synthesis of 3-(4-methylphenyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and esters, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(4-Methylphenyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in targeted applications.

Properties

IUPAC Name

3-(4-methylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEHBBDKPSCJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of 3-bromo-thiophene-2-carboxylic acid with p-tolylboronic acid. LC-MS (basic): tR=0.50 min; [M−H]−=217.2.
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